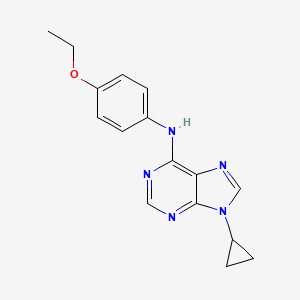
9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine, commonly referred to as 9-CPEP, is an organic compound that has been studied extensively in the scientific community. It is a member of the purin-6-amine family, which is a group of compounds that are known for their ability to interact with various biological systems and processes. 9-CPEP has been used in a variety of research applications, ranging from drug discovery to laboratory experiments.
作用机制
The mechanism of action of 9-CPEP is not yet fully understood. However, it is believed that 9-CPEP interacts with a variety of biological systems and processes. It has been shown to interact with enzymes, receptors, and transporters, and to modulate the activity of these proteins. Additionally, 9-CPEP has been shown to interact with DNA, RNA, and other nucleic acids. It is believed that these interactions are responsible for the biochemical and physiological effects of 9-CPEP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CPEP have been studied extensively. It has been shown to modulate the activity of enzymes involved in metabolic processes, including those involved in the synthesis and breakdown of nucleic acids. Additionally, 9-CPEP has been shown to affect the expression of genes involved in cell growth and differentiation. It has also been shown to modulate the activity of receptors, transporters, and other proteins involved in signal transduction pathways. These effects are believed to be responsible for the therapeutic effects of 9-CPEP in various diseases.
实验室实验的优点和局限性
The use of 9-CPEP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, 9-CPEP is relatively nontoxic and can be used in a variety of laboratory experiments.
However, there are also some limitations to using 9-CPEP in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 9-CPEP in a solution, as it is not very soluble in organic solvents. Furthermore, the mechanism of action of 9-CPEP is not yet fully understood, which can limit its use in certain experiments.
未来方向
The use of 9-CPEP in research and laboratory experiments is expected to continue to grow in the future. Future research will focus on further understanding the mechanism of action of 9-CPEP, as well as its potential therapeutic applications. Additionally, research will focus on the development of new synthetic methods for the synthesis of 9-CPEP and its derivatives. Furthermore, research will focus on the development of new applications for 9-CPEP, such as the use of 9-CPEP in drug delivery systems. Finally, research will focus on the development of new analytical techniques to accurately measure the concentration of 9-CPEP in a solution.
合成方法
9-CPEP is synthesized through a multi-step process that involves the reaction of cyclopropylmagnesium bromide with 4-ethoxyphenylboronic acid followed by a condensation reaction with 6-amino-purine. The reaction is catalyzed by a palladium-based catalyst and is carried out in an inert atmosphere. The reaction proceeds through a series of intermediates, with the final product being 9-CPEP. The reaction is relatively simple and can be carried out in a laboratory setting.
科学研究应用
9-CPEP has been studied in a variety of scientific research applications. It has been used in drug discovery and development as a potential therapeutic agent for a variety of diseases, including cancer and neurological disorders. 9-CPEP has also been studied in laboratory experiments to investigate its biochemical and physiological effects. Additionally, 9-CPEP has been used as a model compound in research related to the development of new synthetic methods and the synthesis of novel compounds.
属性
IUPAC Name |
9-cyclopropyl-N-(4-ethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-22-13-7-3-11(4-8-13)20-15-14-16(18-9-17-15)21(10-19-14)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWTMHKKPZAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
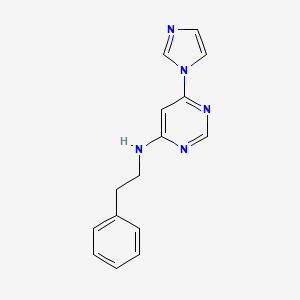
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
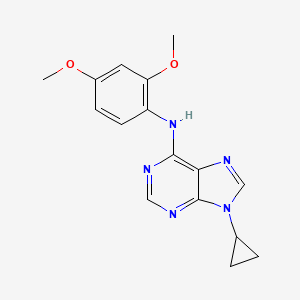
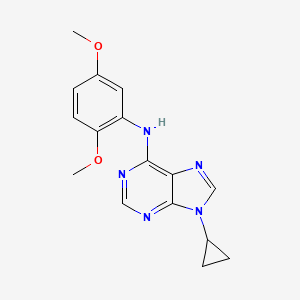
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

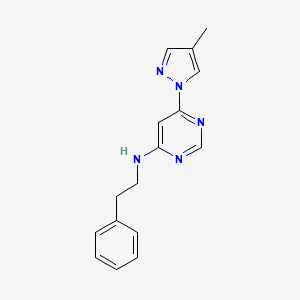
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
